molecular formula C11H9N3O2 B13880840 3-(5-Aminopyrimidin-2-yl)benzoic acid

3-(5-Aminopyrimidin-2-yl)benzoic acid

Cat. No.: B13880840
M. Wt: 215.21 g/mol
InChI Key: FJGNTZLHPNFKBX-UHFFFAOYSA-N
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Description

3-(5-Aminopyrimidin-2-yl)benzoic acid is a heterocyclic compound that contains both a pyrimidine ring and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Aminopyrimidin-2-yl)benzoic acid typically involves the reaction of 2-aminopyrimidine with benzoic acid derivatives. One common method includes the use of coupling agents such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) in a solvent like dichloromethane. The reaction is usually stirred overnight at a temperature of around 50°C to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. These methods often involve the use of readily available raw materials and optimized reaction conditions to achieve high yields and purity. The production process is typically scaled up from laboratory methods, ensuring consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 3-(5-Aminopyrimidin-2-yl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 3-(5-Aminopyrimidin-2-yl)benzoic acid is unique due to its specific structural configuration, which allows it to interact with a variety of molecular targets and participate in diverse chemical reactions. Its dual functionality, combining the properties of both pyrimidine and benzoic acid, makes it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

3-(5-aminopyrimidin-2-yl)benzoic acid

InChI

InChI=1S/C11H9N3O2/c12-9-5-13-10(14-6-9)7-2-1-3-8(4-7)11(15)16/h1-6H,12H2,(H,15,16)

InChI Key

FJGNTZLHPNFKBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC=C(C=N2)N

Origin of Product

United States

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